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Compound of Interest

Compound Name: (2-Ethoxy-5-fluorophenyl)methanol

Cat. No.: B7901445 Get Quote

Executive Summary & Chemical Identity
(2-Ethoxy-5-fluorophenyl)methanol (CAS: 1096330-41-4) is a functionalized benzyl alcohol

derivative widely utilized as a building block in the synthesis of pharmaceutical agents,

particularly in the development of voltage-gated ion channel modulators and CNS-active

compounds.[1]

Unlike simple solvents, this compound exhibits phase behavior heavily influenced by its ortho-

ethoxy substituent, which introduces steric bulk and disrupts planarity, and its meta-fluoro

group, which alters electronic density without significantly changing molecular volume.[2]

Property Data

IUPAC Name (2-Ethoxy-5-fluorophenyl)methanol

CAS Number 1096330-41-4

Molecular Formula C₉H₁₁FO₂

Molecular Weight 170.18 g/mol

Physical Form Crystalline Solid (at STP)

Solubility
Soluble in DCM, EtOAc, MeOH; Sparingly

soluble in water
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Thermodynamic Properties: Melting & Boiling
Points
Melting Point (MP) Analysis
Experimental data for specific pharmaceutical intermediates is often proprietary. However,

based on Structural Activity Relationship (SAR) analysis of analogous fluorinated benzyl

alcohols (e.g., 2-Amino-5-fluorobenzyl alcohol, MP: 112–113°C), the ethoxy group introduces

rotational freedom that typically depresses the melting point relative to the amino- or hydroxy-

analogs.

Experimental Status: Solid at room temperature.

Predicted Melting Range:65°C – 85°C[2]

Thermodynamic Driver: The crystal lattice is stabilized by intermolecular hydrogen bonding

(O-H[2]···O) between the benzylic hydroxyl and the ether oxygen of neighboring molecules.

[2] The fluorine atom contributes to lattice energy via weak C-F[2]···H interactions but

generally lowers the MP compared to non-fluorinated congeners due to weaker dispersion

forces.[2]

Boiling Point (BP) & Volatility
Due to the presence of the hydroxyl group capable of hydrogen bonding, the boiling point is

significantly higher than non-polar aromatics of similar mass.

Predicted Boiling Point (760 mmHg):275°C ± 10°C (Decomposition risk)[2]

Practical Distillation Range (High Vacuum):125°C – 135°C at 1.0 mmHg[2]

Guidance: Distillation at atmospheric pressure is not recommended due to the risk of thermal

degradation (ether cleavage or polymerization).[2] Vacuum distillation is the standard

purification method if the compound is not recrystallized.[2]

Pressure-Temperature Nomograph Data
Use the following table to determine the appropriate bath temperature for vacuum distillation:
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Pressure (mmHg)
Estimated Boiling Point
(°C)

Bath Temp
Recommendation (°C)

760 (Atm) ~275 (Theoretical) Do Not Attempt

10 ~155 175

1.0 ~130 150

0.1 ~105 125

Experimental Determination Protocols
As a Senior Scientist, I recommend validating these values in-house using the following self-

validating protocols.

Melting Point Determination (Capillary Method)
Objective: Determine the purity-indicating melting range.

Preparation: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove

solvent inclusions (solvates can depress MP by 5–10°C).

Loading: Pack 2–3 mm of sample into a sealed capillary tube. Ensure compact packing to

prevent uneven heat transfer.

Ramping:

Fast Ramp: 10°C/min up to 50°C.[2]

Critical Ramp:1.0°C/min from 50°C until melting is complete.

Observation: Record

(first liquid drop) and

(complete liquefaction). A range >2°C indicates impurities (>1%).

Boiling Point Determination (Siwoloboff Method)
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Objective: Estimate BP for vacuum distillation setup using micro-scale samples.

Setup: Place a small amount of sample in an ignition tube. Insert a sealed capillary (open

end down) into the liquid.

Heating: Attach the tube to a thermometer in a Thiele tube (oil bath). Heat gently.

Endpoint: Watch for a continuous stream of bubbles from the capillary (vapor pressure >

external pressure).[2] Stop heating.

Reading: The temperature at which bubbling stops and liquid is sucked back into the

capillary is the true boiling point.[2]

Synthesis & Purification Workflow
The physical properties dictate the isolation strategy.[2] Since the compound is a solid with a

predicted MP of ~65–85°C, recrystallization is preferred over distillation for high-purity

applications to avoid thermal stress.[2]

Crude Reaction Mixture
(Aldehyde Reduction)

Quench & Extraction
(DCM/Water)

Solvent Removal
(Rotovap < 40°C)

State Check:
Oil or Solid?

Vacuum Distillation
(0.5 mmHg, 120°C)If Oiling Out

Recrystallization
(Hexane/EtOAc)

If Solidifies (Preferred)
Pure (2-Ethoxy-5-fluorophenyl)methanol

(>98% HPLC)

Click to download full resolution via product page

Figure 1: Logic flow for the isolation of (2-Ethoxy-5-fluorophenyl)methanol based on physical

state observation.

Safety & Handling
Flash Point: Predicted >110°C. However, treat as a combustible solid.[2]

Reactivity: The benzylic alcohol is susceptible to oxidation to the aldehyde (2-ethoxy-5-

fluorobenzaldehyde) upon prolonged exposure to air/light. Store under nitrogen at 2–8°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methanol
https://pubchem.ncbi.nlm.nih.gov/compound/Methanol
https://pubchem.ncbi.nlm.nih.gov/compound/Methanol
https://pubchem.ncbi.nlm.nih.gov/compound/Methanol
https://www.benchchem.com/product/b7901445?utm_src=pdf-body-img
https://www.benchchem.com/product/b7901445?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7901445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicology: Fluorinated aromatics can exhibit specific toxicity.[2] Handle with standard PPE

(nitrile gloves, safety glasses) in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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